Benzoic acid;6,7-dimethoxy-9-methylphenanthren-2-ol
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Overview
Description
Benzoic acid;6,7-dimethoxy-9-methylphenanthren-2-ol is a complex organic compound that combines the structural features of benzoic acid and phenanthrene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;6,7-dimethoxy-9-methylphenanthren-2-ol typically involves multi-step organic reactionsThe final step involves the esterification of the phenanthrene derivative with benzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;6,7-dimethoxy-9-methylphenanthren-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Benzoic acid;6,7-dimethoxy-9-methylphenanthren-2-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid;6,7-dimethoxy-9-methylphenanthren-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with antimicrobial properties.
Phenanthrene: A polycyclic aromatic hydrocarbon with various chemical applications.
6,7-Dimethoxyphenanthrene: A phenanthrene derivative with methoxy groups at the 6 and 7 positions
Uniqueness
Benzoic acid;6,7-dimethoxy-9-methylphenanthren-2-ol is unique due to its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
64271-98-3 |
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Molecular Formula |
C24H22O5 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
benzoic acid;6,7-dimethoxy-9-methylphenanthren-2-ol |
InChI |
InChI=1S/C17H16O3.C7H6O2/c1-10-6-11-7-12(18)4-5-13(11)15-9-17(20-3)16(19-2)8-14(10)15;8-7(9)6-4-2-1-3-5-6/h4-9,18H,1-3H3;1-5H,(H,8,9) |
InChI Key |
IMMZXMVOQPKBAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)O)C3=CC(=C(C=C13)OC)OC.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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